Fedratinib is a potent, oral, small molecule inhibitor of Janus Associated Kinase 2 (JAK2) [, ]. It was initially developed by Sanofi, later acquired by Impact Biomedicines, and is currently marketed by Bristol Myers Squibb under the brand name INREBIC® [, ]. Fedratinib exhibits selectivity for JAK2 over other JAK family members, with greater selectivity compared to Ruxolitinib [, , , ]. Besides JAK2, Fedratinib also potently inhibits FMS-like tyrosine kinase 3 (FLT3) and bromodomain-containing protein 4 (BRD4) [].
Fedratinib is a small molecule compound that functions primarily as an inhibitor of Janus Kinase 2 (JAK2), a key enzyme involved in the signaling pathways of several hematopoietic growth factor receptors. It is particularly significant in the treatment of myelofibrosis, a type of bone marrow cancer characterized by the overproduction of blood cells and fibrosis (scarring) in the bone marrow. Fedratinib exhibits selectivity for JAK2 over other closely related kinases, making it a potent therapeutic agent with a favorable safety profile compared to other JAK inhibitors.
Fedratinib was developed through structure-based drug design, which aimed to enhance its potency and selectivity for JAK2. It has been classified as a JAK2-selective inhibitor, demonstrating higher efficacy against both wild-type and mutant forms of the enzyme, particularly the V617F mutation commonly associated with myeloproliferative neoplasms. The compound has been approved for clinical use in treating patients with myelofibrosis who have had previous therapy or are intolerant to other treatments .
Fedratinib's synthesis involves several key steps, employing various chemical reactions to achieve the final product. The development of robust synthetic routes has focused on optimizing yield and purity while minimizing hazardous reagents.
Fedratinib's molecular structure is critical to its function as a JAK2 inhibitor.
Fedratinib undergoes several chemical transformations during its synthesis, each contributing to its final structure.
Fedratinib exerts its therapeutic effects primarily through inhibition of JAK2 signaling pathways.
Understanding the physical and chemical properties of Fedratinib is essential for its formulation and application.
Fedratinib's primary application lies in treating myelofibrosis, especially in patients who have not responded adequately to other therapies.
CAS No.: 301357-87-9
CAS No.: 23257-56-9
CAS No.: 533-67-5
CAS No.: 11006-78-3
CAS No.: 466-43-3